Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with an imidazole moiety and a tert-butyl ester group
Preparation Methods
The synthesis of Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate typically involves the formation of the imidazole ring followed by its attachment to the morpholine ring. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole and morpholine rings can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate include other imidazole derivatives and morpholine-based compounds. For example:
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of morpholine.
2,7,12-trisubstituted triazatruxene derivatives: Contain imidazole moieties with different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-8-9(15)10-13-4-5-14-10/h9H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUHFYOCQJWCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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